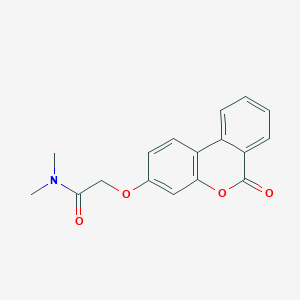N,N-Dimethyl-2-((6-oxo-6H-benzo(C)chromen-3-YL)oxy)acetamide
CAS No.:
Cat. No.: VC15005598
Molecular Formula: C17H15NO4
Molecular Weight: 297.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H15NO4 |
|---|---|
| Molecular Weight | 297.30 g/mol |
| IUPAC Name | N,N-dimethyl-2-(6-oxobenzo[c]chromen-3-yl)oxyacetamide |
| Standard InChI | InChI=1S/C17H15NO4/c1-18(2)16(19)10-21-11-7-8-13-12-5-3-4-6-14(12)17(20)22-15(13)9-11/h3-9H,10H2,1-2H3 |
| Standard InChI Key | UMGRLHMRKGBXPO-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The compound’s systematic IUPAC name is N,N-dimethyl-2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetamide, reflecting its bicyclic chromen system and acetamide substituent . Its molecular formula, , corresponds to a monoisotopic mass of 301.1314 Da, validated via high-resolution mass spectrometry .
Structural Features
The benzo[c]chromen core consists of a fused benzene and pyran ring, with a ketone group at position 6. The acetamide side chain at position 3 introduces rotational flexibility (3 rotatable bonds) and hydrogen-bonding capacity (4 acceptors, 0 donors) . The N,N-dimethyl group enhances lipid solubility, as evidenced by its XLogP3-AA value of 2.3 .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 301.34 g/mol | |
| Rotatable Bonds | 3 | |
| Topological Polar Surface Area | 55.8 Ų |
Synthesis and Physicochemical Properties
Physicochemical Profiling
The compound’s solubility in aqueous media is limited (44.6 µg/mL at pH 7.4), necessitating organic solvents like DMSO for biological assays . Its stability under physiological conditions remains uncharacterized, though the absence of hydrolyzable esters suggests resistance to enzymatic degradation .
Table 2: Computed Physicochemical Properties
Biological Activities and Mechanistic Insights
Anti-Inflammatory and Anticancer Properties
The benzo[c]chromen moiety may suppress cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, reducing inflammation. Preliminary in silico docking studies suggest affinity for kinase targets like EGFR (epidermal growth factor receptor), a key oncogenic driver .
Applications in Research and Industry
Medicinal Chemistry
As a scaffold for drug development, the compound’s modular structure permits derivatization at multiple sites:
-
Position 6: Introducing electron-withdrawing groups to enhance metabolic stability.
-
Acetamide Side Chain: Modifying dimethyl groups to tune pharmacokinetics.
Materials Science
Future Research Directions
Target Identification
High-throughput screening against cancer cell lines (e.g., MCF-7, A549) is critical to validate its anticancer potential. Proteomic profiling may reveal novel protein targets.
Formulation Optimization
Nanoparticle encapsulation or prodrug strategies could address solubility limitations, improving bioavailability for in vivo studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume